molecular formula C5H12N2O B11758348 (Tetrahydro-furan-3-ylmethyl)-hydrazine

(Tetrahydro-furan-3-ylmethyl)-hydrazine

Cat. No.: B11758348
M. Wt: 116.16 g/mol
InChI Key: QNSWVOXQANTIEO-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-3-ylmethyl)-hydrazine is an organic compound with the molecular formula C5H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a tetrahydrofuran-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tetrahydro-furan-3-ylmethyl)-hydrazine can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran-3-ylmethyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-3-ylmethyl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

(Tetrahydro-furan-3-ylmethyl)-hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (Tetrahydro-furan-3-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydrofuran-3-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A related compound with a similar structure but lacking the hydrazine group.

    Hydrazine: The parent compound of (Tetrahydro-furan-3-ylmethyl)-hydrazine.

    Methylhydrazine: A simpler derivative of hydrazine with a methyl group.

Uniqueness

This compound is unique due to the presence of both the tetrahydrofuran and hydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

oxolan-3-ylmethylhydrazine

InChI

InChI=1S/C5H12N2O/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2

InChI Key

QNSWVOXQANTIEO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNN

Origin of Product

United States

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